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Compound Name: ARSENIC PHOSPHIDE

Cat. No.: B1179354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of arsenide

phosphide materials, specifically Indium Gallium Arsenide Phosphide (InGaAsP) and Gallium

Arsenide Phosphide (GaAsP), in the fabrication of semiconductor laser diodes. While the

binary compound Arsenic Phosphide (AsP) is not commonly used, these ternary and

quaternary alloys are critical materials in optoelectronics.

Introduction to Arsenide Phosphide Materials in
Laser Diodes
InGaAsP and GaAsP are III-V semiconductor compounds that offer a tunable bandgap, making

them highly suitable for producing laser light at various wavelengths.[1] By precisely controlling

the elemental composition, the emission wavelength can be engineered for specific

applications.

Indium Gallium Arsenide Phosphide (InGaAsP): Typically grown on Indium Phosphide (InP)

substrates, InGaAsP is a cornerstone for fiber optic communications, emitting light in the

near-infrared spectrum, particularly at the 1.3 µm and 1.55 µm wavelengths where optical

fibers have minimal dispersion and loss.[2]

Gallium Arsenide Phosphide (GaAsP): Generally grown on Gallium Arsenide (GaAs)

substrates, GaAsP is used for visible light-emitting diodes (LEDs) and laser diodes, primarily
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in the red to yellow portion of the visible spectrum.[1]

These materials are valued for their direct bandgap, which allows for efficient radiative

recombination of electrons and holes, a fundamental process for light emission in

semiconductor lasers.

Quantitative Data: Material Properties and Device
Performance
The following tables summarize key quantitative data for InGaAsP and GaAsP materials and

laser diodes fabricated from them.

Table 1: Material Properties of InₓGa₁₋ₓAsᵧP₁₋ᵧ Lattice-Matched to InP

Parameter Value/Range Reference

Lattice Constant 5.869 Å [3]

Bandgap Energy (Eg) 0.75 - 1.35 eV [3][4]

Eg(y) Empirical Formula 1.35 - 0.72y + 0.12y² (eV) [4]

Refractive Index (at 1.55 µm) ~3.3 - 3.6 [5]

Conduction Band Effective

Mass
0.04 - 0.08 m₀ [3]

Light-Hole Effective Mass 0.02 - 0.12 m₀ [3]

Table 2: Performance Characteristics of InGaAsP/InP Fabry-Perot Laser Diodes
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Parameter Typical Value Conditions Reference

Emission Wavelength 1300 nm / 1550 nm Room Temperature [2]

Threshold Current

Density
0.5 - 1.5 kA/cm²

Room Temperature,

CW
[6]

Threshold Current 30 - 35 mA
Room Temperature,

BH structure
[7]

Maximum Output

Power (Single Facet)
20 - 200 mW

Room Temperature,

CW
[6][7]

Characteristic

Temperature (T₀)
48 - 60 K - [7]

Mean-Time-To-Failure

(MTTF)
> 2 x 10⁶ hours Room Temperature [8]

Table 3: Properties and Performance of GaAsP/GaAs LEDs and Laser Diodes

Parameter Typical Value Conditions Reference

Emission Wavelength 630 - 650 nm (Red) Room Temperature [1]

587 - 592 nm (Yellow) Room Temperature [1]

568 - 573 nm (Yellow-

Green)
Room Temperature [1]

Forward Voltage

(LED)
~2.0 V -

Luminous Intensity

(LED)
Varies with design -

Threshold Current

Density (Laser)

Higher than InGaAsP

lasers
Room Temperature
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This section details the protocols for the fabrication of a ridge waveguide InGaAsP/InP laser

diode, a common device structure.

Epitaxial Growth via MOCVD
The laser heterostructure is grown on an n-type InP substrate using Metal-Organic Chemical

Vapor Deposition (MOCVD).

Protocol for MOCVD Growth of a 1550 nm InGaAsP MQW Laser Structure:

Substrate Preparation:

Start with a (100)-oriented, n-doped (Sulfur or Tin) InP substrate.

Degrease the substrate using a sequence of solvents (e.g., acetone, methanol,

isopropanol) in an ultrasonic bath.

Perform a native oxide removal using a dilute acid solution (e.g., H₂SO₄:H₂O₂:H₂O or

HCl:H₂O).

Rinse with deionized (DI) water and dry with nitrogen gas.

Load the substrate into the MOCVD reactor.

MOCVD Growth Parameters:

Precursors:

Group III: Trimethylindium (TMIn), Trimethylgallium (TMGa)

Group V: Arsine (AsH₃), Phosphine (PH₃)

n-dopant: Silane (SiH₄)

p-dopant: Dimethylzinc (DMZn)

Carrier Gas: Hydrogen (H₂)

Reactor Pressure: 50 - 200 mbar
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Growth Temperature: 600 - 680 °C (this can vary for different layers)

V/III Ratio: Typically between 50 and 200 (adjust to optimize material quality)

Layer Structure (in order of growth):

n-InP Buffer Layer: ~500 nm, Si-doped.

n-InP Cladding Layer: 1.5 - 2.0 µm, Si-doped.

Undoped InGaAsP Waveguide (SCH) Layer: ~100 nm, lattice-matched.

Multi-Quantum Well (MQW) Active Region:

Wells: 3-7 layers of compressively strained InGaAsP, ~5 nm thick each.

Barriers: 4-8 layers of tensile strained InGaAsP, ~10 nm thick each.

Undoped InGaAsP Waveguide (SCH) Layer: ~100 nm, lattice-matched.

p-InP Cladding Layer: 1.5 - 2.0 µm, Zn-doped.

p++-InGaAs Contact Layer: ~200 nm, heavily Zn-doped (for good ohmic contact).
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Substrate Preparation

Epitaxial Growth

Degrease n-InP Substrate

Native Oxide Removal

DI Water Rinse & N2 Dry

Load into MOCVD Reactor

n-InP Buffer Layer

Start Growth

n-InP Cladding Layer

Undoped InGaAsP SCH Layer

InGaAsP MQW Active Region

Undoped InGaAsP SCH Layer

p-InP Cladding Layer

p++-InGaAs Contact Layer

End

Wafer Cooldown & Unload
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Ridge Definition

Contact Formation

Device Singulation

PECVD Dielectric Mask
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RIE of Dielectric Mask

Semiconductor Etch (Wet/Dry)

p-Side Passivation & Window Opening

p-Contact Metal Evaporation (Ti/Pt/Au)

Wafer Thinning & Polishing

n-Contact Metal Evaporation (AuGe/Ni/Au)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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